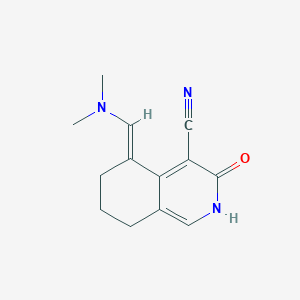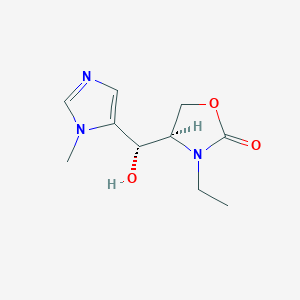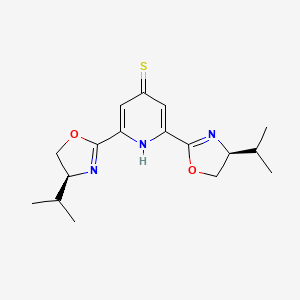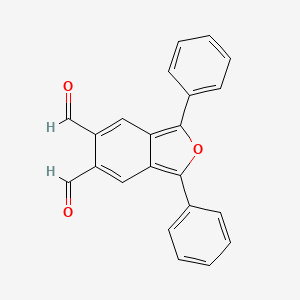
1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde is a complex organic compound known for its unique chemical properties and applications. It is a derivative of 1,3-diphenylisobenzofuran, which is widely used as a fluorescent probe and in various chemical reactions. The compound’s structure includes two phenyl groups attached to an isobenzofuran core, with aldehyde groups at the 5 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phenylmagnesium bromide with 3-phenylphthalide to form a lactol intermediate. This intermediate is then subjected to acidic conditions to eliminate water and form 1,3-diphenylisobenzofuran .
This can be achieved through selective oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods
Industrial production of 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under acidic or basic conditions
Major Products Formed
Oxidation: 1,3-Diphenylisobenzofuran-5,6-dicarboxylic acid
Reduction: 1,3-Diphenylisobenzofuran-5,6-dimethanol
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde exerts its effects involves its interaction with reactive oxygen species. The compound acts as a fluorescent probe, reacting specifically with singlet oxygen to form endoperoxides. This reaction leads to the formation of 1,2-dibenzoylbenzene, which can be detected using fluorescence spectroscopy . The molecular targets and pathways involved include oxidative stress pathways and cellular signaling mechanisms related to ROS .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylisobenzofuran: The parent compound, known for its use as a fluorescent probe and in Diels-Alder reactions.
2,5-Diphenyl-3,4-benzofuran: A similar compound with different substitution patterns, used in organic synthesis and materials science.
Uniqueness
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde is unique due to the presence of aldehyde groups at the 5 and 6 positions, which allows for additional functionalization and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
64218-56-0 |
|---|---|
Fórmula molecular |
C22H14O3 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
1,3-diphenyl-2-benzofuran-5,6-dicarbaldehyde |
InChI |
InChI=1S/C22H14O3/c23-13-17-11-19-20(12-18(17)14-24)22(16-9-5-2-6-10-16)25-21(19)15-7-3-1-4-8-15/h1-14H |
Clave InChI |
DOYSNJDSLSMSMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(O2)C4=CC=CC=C4)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877444.png)
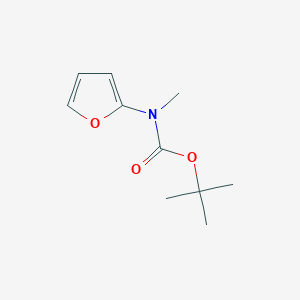
![1-(2'-(Di(adamantan-1-yl)phosphino)-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B12877469.png)
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12877485.png)


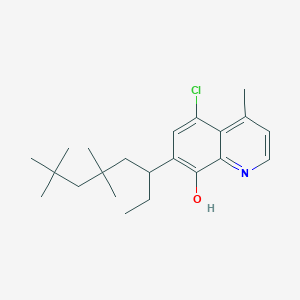
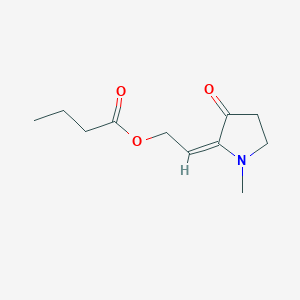
![1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877510.png)
